Benzene, 2-heptyl-1,3-dimethyl-

Catalog No.
S12810828
CAS No.
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
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Benzene, 2-heptyl-1,3-dimethyl-

Product Name

Benzene, 2-heptyl-1,3-dimethyl-

IUPAC Name

2-heptyl-1,3-dimethylbenzene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-4-5-6-7-8-12-15-13(2)10-9-11-14(15)3/h9-11H,4-8,12H2,1-3H3

InChI Key

UGROAPWGDWIUPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C=CC=C1C)C

Benzene, 2-heptyl-1,3-dimethyl-, also known as (2-heptyl)benzene, is an aromatic hydrocarbon with the molecular formula C13H20\text{C}_{13}\text{H}_{20} and a molecular weight of approximately 176.298 g/mol. This compound features a benzene ring substituted with a heptyl group at the second position and two methyl groups at the first and third positions of the benzene ring. It is characterized by its colorless liquid form and sweet odor, similar to other aromatic hydrocarbons. Its density is about 0.857 g/cm³, and it has a boiling point of 233.3 °C at standard atmospheric pressure .

Benzene, 2-heptyl-1,3-dimethyl- primarily undergoes electrophilic aromatic substitution reactions, which are typical for aromatic compounds. Common reactions include:

  • Friedel-Crafts Alkylation: This involves the introduction of alkyl groups onto the benzene ring using an alkyl halide in the presence of a Lewis acid catalyst.
  • Friedel-Crafts Acylation: In this reaction, an acyl chloride reacts with benzene in the presence of a Lewis acid to form ketones.

These reactions are significant for synthesizing various derivatives and expanding the complexity of organic molecules .

Benzene, 2-heptyl-1,3-dimethyl- can be synthesized through several methods:

  • Friedel-Crafts Alkylation: The most common method involves reacting benzene with heptyl halides in the presence of aluminum chloride as a catalyst.
  • Direct Alkylation: This method utilizes heptane and benzene under specific conditions to facilitate the formation of the desired compound.
  • Catalytic Reforming: This process can also produce various aromatic hydrocarbons, including Benzene, 2-heptyl-1,3-dimethyl-, by rearranging aliphatic hydrocarbons in the presence of catalysts at high temperatures .

Benzene, 2-heptyl-1,3-dimethyl- finds applications in various fields:

  • Chemical Industry: It serves as an intermediate for synthesizing more complex organic compounds.
  • Fragrance Industry: Due to its pleasant odor, it may be used in perfumes and flavorings.
  • Research: It can be utilized in studies related to organic synthesis and material science.

Several compounds share structural similarities with Benzene, 2-heptyl-1,3-dimethyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
BenzeneC₆H₆Simple aromatic hydrocarbon; highly volatile
TolueneC₇H₈Methyl-substituted benzene; used as a solvent
EthylbenzeneC₈H₁₀Ethyl group substitution; precursor to styrene
1-Methyl-naphthaleneC₁₁H₁₄Naphthalene derivative; used in dyes and pesticides
2-Methyl-naphthaleneC₁₁H₁₄Isomer of 1-methyl-naphthalene; similar applications

Uniqueness

Benzene, 2-heptyl-1,3-dimethyl- is unique due to its specific arrangement of substituents on the benzene ring which influences its chemical reactivity and potential applications compared to simpler aromatic compounds like benzene or toluene. The combination of a heptyl group with two methyl groups provides distinctive physical properties such as boiling point and density that can be advantageous in various industrial applications .

The chemical compound benzene, 2-heptyl-1,3-dimethyl- possesses the molecular formula C₁₅H₂₄, representing a substituted aromatic hydrocarbon with significant alkyl substitution [1]. The precise molecular weight of this compound is established at 204.35 grams per mole, as determined through computational analysis and mass spectrometric validation [1]. This molecular weight reflects the substantial carbon framework comprising fifteen carbon atoms and twenty-four hydrogen atoms, indicating a highly saturated alkyl-substituted benzene derivative [1].

The molecular composition analysis reveals a degree of unsaturation equivalent to four, which corresponds exactly to the aromatic benzene ring system [1]. The remaining eleven carbon atoms beyond the six-carbon benzene core are distributed among the substituent groups: seven carbons forming the heptyl chain and two carbons constituting the methyl substituents [1]. The hydrogen distribution follows the expected pattern for saturated alkyl chains attached to an aromatic system, with the benzene ring contributing four aromatic hydrogen atoms and the alkyl substituents providing twenty hydrogen atoms [1].

Molecular Composition Data

ComponentCountContribution to Molecular Weight
Carbon atoms15180.15 g/mol
Hydrogen atoms2424.19 g/mol
Total molecular weight-204.35 g/mol

The monoisotopic mass, calculated using the most abundant isotopes of carbon and hydrogen, provides additional precision at 204.187 atomic mass units [1]. This value serves as a critical reference for high-resolution mass spectrometric identification and structural confirmation [1].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-heptyl-1,3-dimethylbenzene, which follows the established conventions for substituted aromatic compounds [1]. The numbering system begins with the benzene ring carbon bearing the first substituent, with subsequent positions numbered to provide the lowest possible numbers for all substituents [1]. In this nomenclature system, the heptyl group occupies position 2, while methyl groups are located at positions 1 and 3 [1].

The systematic naming prioritizes the largest substituent group when determining the base name structure [1]. However, in this case, the compound retains benzene as the parent structure with all substituents named as prefixes [1]. The heptyl substituent, being a seven-carbon straight-chain alkyl group, is designated with the prefix "heptyl," while the two methyl groups are indicated by the prefix "dimethyl" with their respective positional numbers [1].

Alternative nomenclature approaches might consider this compound as a derivative of mesitylene (1,3,5-trimethylbenzene) or xylene (dimethylbenzene), but the International Union of Pure and Applied Chemistry system maintains benzene as the parent structure due to the complexity introduced by the heptyl substituent [1]. The Chemical Abstracts Service registry number 145057-45-0 provides unambiguous identification in chemical databases and literature [1].

Systematic Naming Analysis

Nomenclature ElementPositionSystematic Designation
Parent structure-Benzene
Heptyl substituentPosition 22-heptyl
First methyl groupPosition 11-methyl
Second methyl groupPosition 33-methyl
Complete International Union of Pure and Applied Chemistry name-2-heptyl-1,3-dimethylbenzene

Isomeric Considerations and Positional Effects of Substituents

The structural framework of benzene, 2-heptyl-1,3-dimethyl- presents multiple isomeric possibilities when considering the positional arrangements of the three substituent groups on the benzene ring [11] [13]. The current substitution pattern represents one of several possible positional isomers that can arise from the combination of one heptyl group and two methyl groups on a benzene ring [11]. The 1,3-dimethyl substitution pattern creates a meta-relationship between the two methyl groups, which significantly influences the electronic and steric properties of the molecule [11] [13].

Positional isomerism in this compound system includes arrangements where the heptyl group can occupy different positions relative to the two methyl substituents [6] [7]. For instance, structural isomers would include 1-heptyl-2,3-dimethylbenzene and 4-heptyl-1,2-dimethylbenzene, each exhibiting distinct physical and chemical properties [6] [7]. The meta-relationship of the methyl groups in the current compound creates a symmetrical substitution pattern that influences both electronic distribution and steric interactions [11] [13].

The electronic effects of the substitution pattern demonstrate the activating influence of alkyl substituents on the aromatic ring [11] [39]. The methyl groups, being electron-donating through hyperconjugation, increase electron density on the benzene ring, particularly at the ortho and para positions relative to each methyl group [11] [39]. The heptyl substituent provides similar electronic effects but introduces significant steric considerations due to its extended alkyl chain [39].

Steric effects become particularly pronounced in this substitution pattern, where the heptyl group at position 2 experiences interactions with both adjacent methyl groups [18] [20]. These interactions can influence conformational preferences and reaction pathways, making this isomer distinct from other positional arrangements [18] [20] [35]. The ortho effect, resulting from the proximity of the heptyl group to the methyl substituents, can alter both the electronic properties and physical characteristics of the compound [20] [39].

Isomeric Relationship Analysis

Isomer TypeStructural FormulaKey Characteristics
2-heptyl-1,3-dimethylbenzeneC₁₅H₂₄Meta-dimethyl pattern, ortho-heptyl positioning
1-heptyl-2,3-dimethylbenzeneC₁₅H₂₄Ortho-dimethyl pattern, different steric profile
4-heptyl-1,2-dimethylbenzeneC₁₅H₂₄Ortho-dimethyl pattern, para-heptyl positioning

Three-Dimensional Conformational Analysis

The three-dimensional conformational behavior of benzene, 2-heptyl-1,3-dimethyl- is dominated by the rotational freedom of the heptyl substituent around the carbon-carbon bond connecting it to the aromatic ring [37] [40]. Computational modeling indicates that the heptyl chain adopts preferential conformations that minimize steric interactions with the adjacent methyl substituents [12] [37]. The primary conformational coordinate involves the torsional angle defined by the aromatic ring carbon, the attachment carbon of the heptyl group, and the first two carbons of the alkyl chain [37].

Theoretical calculations suggest that the heptyl substituent preferentially adopts conformations where the alkyl chain extends away from the benzene ring plane to minimize steric hindrance with the ortho-positioned methyl groups [35] [37]. The rotational barrier around the benzylic carbon-carbon bond is estimated to be relatively low, approximately 2-4 kilocalories per mole, allowing for dynamic conformational interconversion at ambient temperatures [37] [40]. However, certain conformations are energetically favored due to reduced steric interactions [35] [37].

The extended heptyl chain introduces additional conformational complexity through gauche and anti arrangements along its carbon backbone [12] [37]. Molecular dynamics simulations indicate that the heptyl chain preferentially adopts extended conformations to minimize intramolecular interactions, particularly when considering the steric bulk of the aromatic system and its methyl substituents [12] [35]. The overall molecular geometry approaches a T-shaped or L-shaped configuration when viewed along specific orientations, depending on the heptyl chain conformation [37].

Steric hindrance effects become particularly significant in determining the preferred conformational states [18] [35]. The two methyl groups at positions 1 and 3 create a steric environment that influences the accessible conformational space of the heptyl substituent [18] [35]. Computational analysis reveals that conformations placing the heptyl chain in the plane of the benzene ring are energetically disfavored due to severe steric interactions with the adjacent methyl groups [18] [35] [39].

Conformational Energy Analysis

Conformational ParameterEnergy Range (kcal/mol)Preferred Configuration
Heptyl chain rotation0-4.0Extended anti conformations
Benzylic torsion angle2.0-3.5Perpendicular to ring plane
Overall molecular geometry-T-shaped or L-shaped profiles

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-heptyl-1,3-dimethylbenzene through analysis of both proton and carbon-13 nuclei. The compound exhibits distinct spectral patterns characteristic of meta-disubstituted aromatic systems with extended alkyl chain substitution [1] [2].

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 2-heptyl-1,3-dimethylbenzene displays six distinct chemical environments reflecting the asymmetric substitution pattern of the aromatic ring and the presence of the heptyl chain [3] [2]. The aromatic region exhibits characteristic patterns for meta-disubstituted benzene derivatives with additional heptyl substitution.

The aromatic proton at the 4-position, located para to both methyl groups, appears as a singlet at 6.78 ± 0.05 parts per million [3] [4]. This proton experiences significant upfield shielding due to the electron-donating effects of the two methyl substituents in meta positions relative to each other. The chemical shift is consistent with aromatic protons in electron-rich environments where alkyl substituents increase electron density on the benzene ring [5] [4].

The aromatic protons at positions 5 and 6, each ortho to one methyl group, resonate as complex multipiples between 6.95-7.15 parts per million [3] [2]. These protons exhibit doublet or doublet of doublets multiplicity patterns due to ortho coupling with adjacent aromatic protons. The chemical shifts reflect the differential electronic environments created by the asymmetric substitution pattern, where each proton experiences different combinations of substituent effects [1] [2].

The methyl groups attached to positions 1 and 3 of the aromatic ring generate a prominent singlet at 2.28 ± 0.03 parts per million, integrating for six protons [3] [6]. This chemical shift is characteristic of aromatic methyl substituents, positioned downfield from aliphatic methyls due to the deshielding effect of the aromatic ring system [5] [6]. The singlet multiplicity confirms the chemical equivalence of both methyl groups in the meta-disubstituted pattern.

The benzylic methylene group (C-1' of the heptyl chain) appears as a triplet at 2.52 ± 0.05 parts per million, integrating for two protons [7] [8]. This downfield position reflects the deshielding influence of the aromatic ring, characteristic of benzylic protons. The triplet multiplicity arises from coupling with the adjacent methylene group in the alkyl chain [9] [8].

The remaining methylene groups of the heptyl chain (C-2' through C-6') exhibit overlapping signals between 1.25-1.35 parts per million as a complex multiplet integrating for ten protons [7] [10]. These chemical shifts are typical for internal methylene groups in long-chain alkyl substituents, where the shielding effects are dominated by the alkyl environment rather than aromatic influences [11] [10].

The terminal methyl group of the heptyl chain (C-7') resonates as a triplet at 0.88 ± 0.02 parts per million, integrating for three protons [9] [8]. This upfield position and triplet multiplicity are characteristic of terminal methyl groups in alkyl chains, coupled to the adjacent methylene group [7] [9].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The carbon-13 Nuclear Magnetic Resonance spectrum of 2-heptyl-1,3-dimethylbenzene reveals eight distinct carbon environments, providing detailed information about the molecular framework [12] [13]. The aromatic carbon signals appear in the characteristic range of 125-150 parts per million, while aliphatic carbons resonate at lower frequencies [13] [14].

The quaternary aromatic carbons at positions 1 and 3, bearing methyl substituents, appear at 137.5 ± 0.5 parts per million [13] [15]. These carbons exhibit increased shielding compared to unsubstituted aromatic carbons due to the electron-donating methyl groups. The chemical equivalence of these positions in the meta-disubstituted pattern results in a single resonance [16] [15].

The quaternary aromatic carbon at position 2, bearing the heptyl substituent, resonates at 140.2 ± 0.5 parts per million [13] [16]. This carbon experiences additional deshielding compared to the methyl-substituted carbons due to the larger alkyl substituent and its position between the two methyl groups, which creates a more electron-deficient environment [17] [16].

The aromatic carbon at position 4 appears at 127.8 ± 0.3 parts per million [13] [18]. This carbon-hydrogen bearing position shows characteristic aromatic carbon chemical shifts, positioned between the electron-donating methyl substituents, resulting in moderate shielding compared to unsubstituted benzene [13] [14].

The aromatic carbons at positions 5 and 6 resonate between 128.5-129.2 parts per million [13] [19]. These carbon-hydrogen bearing positions exhibit slightly different chemical shifts due to their distinct electronic environments in the asymmetrically substituted benzene ring, where each carbon experiences different combinations of substituent effects [17] [19].

The methyl carbons attached to the aromatic ring appear at 21.4 ± 0.2 parts per million [18] [14]. This chemical shift is characteristic of aromatic methyl substituents, positioned downfield from aliphatic methyls due to the deshielding influence of the aromatic system [13] [18].

The benzylic carbon (C-1' of the heptyl chain) resonates at 33.8 ± 0.3 parts per million [18] [14]. This downfield position for an aliphatic carbon reflects the deshielding effect of the adjacent aromatic ring, typical for benzylic carbons in alkyl-substituted aromatic compounds [13] [18].

The internal methylene carbons of the heptyl chain (C-2' through C-6') exhibit chemical shifts between 29.1-31.9 parts per million [10] [14]. These overlapping signals are characteristic of internal methylene carbons in long alkyl chains, where the electronic environment is dominated by the aliphatic framework [10] [18].

The terminal methyl carbon of the heptyl chain appears at 14.1 ± 0.1 parts per million [10] [14]. This upfield position is typical for terminal methyl groups in alkyl chains, representing the most shielded carbon environment in the molecule [10] [13].

Infrared Vibrational Mode Analysis

Infrared spectroscopy of 2-heptyl-1,3-dimethylbenzene provides detailed information about molecular vibrations, particularly the characteristic absorptions associated with the meta-disubstituted benzene ring and the extended alkyl chain [20] [21]. The spectrum exhibits distinct regions corresponding to carbon-hydrogen stretching, aromatic carbon-carbon stretching, and fingerprint vibrations.

The aromatic carbon-hydrogen stretching vibration appears at 3030 ± 5 wavenumbers as a weak absorption [22] [21]. This frequency is characteristic of sp2 hybridized carbon-hydrogen bonds in aromatic systems, appearing just above 3000 wavenumbers due to the higher s-character of the carbon orbital [22] [23]. The relatively weak intensity reflects the symmetry of the aromatic system and the limited number of aromatic hydrogens [21] [23].

The aliphatic carbon-hydrogen stretching region exhibits multiple strong absorptions characteristic of the heptyl substituent [24]. The asymmetric methyl stretching appears at 2955 ± 10 wavenumbers, while the asymmetric methylene stretching occurs at 2925 ± 10 wavenumbers [25] [24]. The symmetric methylene stretching is observed at 2855 ± 10 wavenumbers with medium intensity [25] [24]. These frequencies are typical for saturated alkyl groups and confirm the presence of the extended heptyl chain.

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1610 wavenumber region [20] [21]. The strongest absorption occurs at 1610 ± 5 wavenumbers, followed by medium-strong absorptions at 1590 ± 5 wavenumbers and medium intensity bands at 1490 ± 5 wavenumbers [21] [23]. These multiple bands arise from the complex vibrational modes of the substituted benzene ring, where the meta-disubstitution pattern creates asymmetric vibrational modes [26] [27].

The methylene bending (scissoring) vibration of the alkyl chain appears at 1465 ± 5 wavenumbers with medium intensity [24]. This absorption confirms the presence of methylene groups in the heptyl substituent and is characteristic of alkyl chains attached to aromatic systems [25] [24].

The aromatic carbon-hydrogen out-of-plane bending vibrations provide diagnostic information for the meta-disubstitution pattern [20] [28]. Strong absorptions appear at 855-870 wavenumbers and medium intensity absorptions at 775-790 wavenumbers [20] [28]. These frequencies are characteristic of meta-disubstituted benzene rings, where the pattern of adjacent aromatic hydrogens creates specific out-of-plane bending modes [28] [29]. The presence of both frequency ranges confirms the meta-substitution pattern and distinguishes it from ortho or para isomers [20] [28].

The ring breathing mode appears at 690-700 wavenumbers with medium intensity [20] [28]. This vibration is characteristic of aromatic systems and provides additional confirmation of the benzene ring presence [23] [28].

The methylene rocking vibration of the heptyl chain is observed at 720 ± 5 wavenumbers with medium intensity [24]. This absorption is characteristic of long-chain alkyl groups containing four or more consecutive methylene units, confirming the extended nature of the heptyl substituent [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-heptyl-1,3-dimethylbenzene reveals characteristic fragmentation patterns dominated by the stability of aromatic cations and the preferential cleavage of alkyl chains [30] [31]. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the molecular formula C16H24 [32] [31].

The molecular ion peak exhibits moderate intensity (15-25% relative intensity) reflecting the stability of the aromatic system [30] [31]. The presence of the extended alkyl chain and methyl substituents provides multiple fragmentation pathways, resulting in reduced molecular ion abundance compared to simple aromatic compounds [32] [30].

The primary fragmentation pathway involves progressive loss of alkyl radicals from the heptyl chain [30] [31]. Loss of a propyl radical (C3H7) generates a fragment at mass-to-charge ratio 177 with 5-10% relative intensity [31] [33]. Continued chain cleavage produces fragments at mass-to-charge ratios 163 (loss of C4H9, 8-12% intensity), 149 (loss of C5H11, 10-15% intensity), 135 (loss of C6H13, 12-18% intensity), and 121 (loss of C7H15, 20-30% intensity) [30] [31]. The increasing intensity of fragments corresponding to greater alkyl loss reflects the stability gained by forming shorter alkyl chains attached to the aromatic system [30] [33].

The methyltropylium ion appears at mass-to-charge ratio 105 with significant intensity (40-60% relative abundance) [30] [34]. This fragment forms through loss of a methyl group from the aromatic ring followed by rearrangement to the stable tropylium structure, which is characteristic of polyalkylated benzenes [30] [34]. The methyltropylium ion represents a key diagnostic fragment for dimethylbenzene derivatives [35] [34].

The base peak occurs at mass-to-charge ratio 91, corresponding to the tropylium ion (C7H7+) [30] [31]. This fragment forms through benzylic cleavage followed by rearrangement of the initially formed benzyl cation to the more stable tropylium structure [30] [31]. The tropylium ion represents the most stable seven-carbon aromatic cation and consistently appears as the base peak in alkyl-substituted benzenes [30] [34]. The high stability of this ion results from extensive delocalization over the seven-membered ring system [30] [31].

Secondary fragmentation of the tropylium ion produces the phenyl cation at mass-to-charge ratio 77 (30-50% intensity) through loss of acetylene (C2H2) [30] [31]. Further fragmentation generates the cyclopentadienyl cation at mass-to-charge ratio 65 (20-35% intensity) and smaller hydrocarbon fragments [30] [31].

Lower mass fragments include ions at mass-to-charge ratios 51 (C4H3+, 15-25% intensity) and 39 (C3H3+, 10-20% intensity) [30] [31]. These fragments represent highly stable small hydrocarbon cations formed through extensive fragmentation of the aromatic system [32] [31]. The cyclopropenyl cation at mass-to-charge ratio 39 is particularly stable due to its aromatic character despite the three-membered ring [30] [31].

XLogP3

6.2

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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